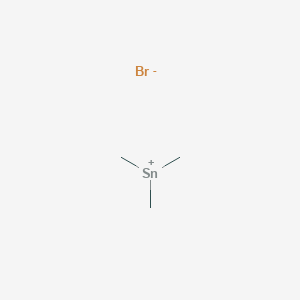

Trimethyltin bromide

Übersicht

Beschreibung

Trimethyltin bromide is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as trimethyltin chloride and trimethyltin fluoride are mentioned, which can provide indirect information about the bromide counterpart due to similarities in their chemical structures and properties .

Synthesis Analysis

The synthesis of trimethyltin compounds typically involves the use of trimethyltin chloride as a starting material. For example, trimethyltin fluoride can be synthesized from its chloride, bromide, or iodide analogues using trimethyltin fluoride as a reagent . Although the synthesis of trimethyltin bromide is not explicitly described, similar methodologies could potentially be applied for its preparation.

Molecular Structure Analysis

The molecular structure of trimethyltin compounds can vary depending on the state (solid or solution) and the ligands involved. For instance, trimethyltin hydroxide exhibits a dimeric structure in solution, forming a four-membered ring with two Sn-O groups, while in the solid state, it is a linear polymer . Similarly, trimethyltin chloride forms a one-dimensional polymer through chlorine bridges in the solid state .

Chemical Reactions Analysis

Trimethyltin compounds can participate in various chemical reactions. Trimethyltin hydroxide, for example, shows weak coordination between the oxygen and tin atoms . Trimethyltin metaborate is formed through the reaction of trimethyltin bromide with silver metaborate, resulting in the production of trimethyltin metaborate and AgBr . These reactions highlight the reactivity of trimethyltin compounds with different reagents and substrates.

Physical and Chemical Properties Analysis

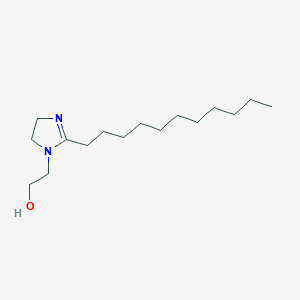

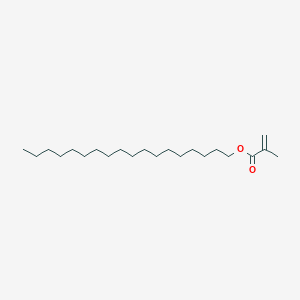

The physical and chemical properties of trimethyltin compounds can be quite diverse. For instance, trimethyltin chloride is a highly volatile organotin polymer with a distorted trigonal bipyramidal geometry at tin . The physicochemical behavior of related compounds, such as octadecyl-trimethyl-ammonium bromide, has been studied in detail, revealing insights into micelle and microemulsion formation, as well as the energetics of interfacial adsorption and self-association in aqueous solutions .

Wissenschaftliche Forschungsanwendungen

Toxic Auditory Damage in Rats : Trimethyltin chloride exposure produces frequency-specific, dose-dependent auditory impairment in rats. This chemical ototoxicity model is unique as it allows for the study of slow recovery in auditory function, unlike other chemical ototoxins (Young & Fechter, 1986).

Hippocampal Neurodegeneration : Trimethyltin is known for causing neurodegeneration primarily in the hippocampus, leading to behavioral abnormalities such as hyperactivity and cognitive deficits. This has been useful in creating in vivo models for studying hippocampal-specific neurotoxicity and the mechanisms leading to neurodegeneration (Lee et al., 2016).

Effects on Cellular Functions : Trimethyltin affects pinocytotic uptake in the cellular slime mold Dictyostelium discoideum, inhibiting this process in a dose- and time-dependent manner without altering cell viability. This highlights its impact on cellular functions (Michalik et al., 2001).

Spatial Memory Impairment and Hippocampal Neuron Damage : Rutin, a flavonoid, has shown protective effects against trimethyltin-induced spatial memory impairment and damage to hippocampal neurons in rats, suggesting potential therapeutic applications (Koda, Kuroda, & Imai, 2008).

Neurodegeneration Evaluation Techniques : The evaluation of trimethyltin-induced neurodegeneration has been aided by various techniques such as silver degeneration stains, immunocytochemistry, and immunoassay, providing insights into the pattern of neuronal cell death and the mechanisms involved (Balaban, Callaghan, & Billingsle, 1988).

Role of Glial Cells in Neurodegeneration : Glial cells modulate trimethyltin-induced neurodegeneration by releasing tumor necrosis factor-alpha (TNF-alpha), which is implicated in neuronal apoptosis. This suggests a synergistic effect between glial cells and TNF-alpha in neurodegeneration (Viviani et al., 1998).

Auditory Startle Response Disruption : Trimethyltin disrupts the acoustic startle response in adult rats, indicating sensory dysfunction and highlighting its impact on auditory pathways (Ruppert, Dean, & Reiter, 1984).

Protective Effects of Scolopendra Water Extract : Scolopendra water extract shows protective effects against trimethyltin-induced hippocampal neurodegeneration and seizures in mice, suggesting potential therapeutic applications (Seo et al., 2019).

Cochlear Morphology and Auditory Dysfunction : Trimethyltin alters cochlear morphology and induces high-frequency hearing loss in rats, shedding light on its ototoxic properties (Crofton et al., 1990).

Safety and Hazards

Wirkmechanismus

Target of Action

Trimethyltin bromide primarily targets neurons, particularly in the hippocampus . It has been employed as a prototypical neurotoxicant, allowing for a deeper interrogation into possible cellular mechanisms of action .

Mode of Action

Trimethyltin bromide interacts with its neuronal targets, leading to selective neuronal death and glial reactivity . The compound induces excitotoxicity, a process where neurons are damaged and killed by the overactivation of receptors for the excitatory neurotransmitter glutamate . This interaction results in a cascade of effects characterizing the injury and repair process .

Biochemical Pathways

The biochemical pathways affected by trimethyltin bromide involve the generation of reactive oxygen species and the activation of protein kinase C (PKC) and glutamate receptors . The compound increases the generation of cellular reactive oxygen species, which is inhibited by either L-NAME (an inhibitor of nitric oxide synthase, NOS) or catalase, indicating that both NO and H2O2 are formed on exposure . PKC appears to play a significant role in trimethyltin-induced oxidative stress .

Result of Action

The molecular and cellular effects of trimethyltin bromide’s action include apoptosis at lower concentrations and necrosis at higher concentrations . Apoptosis, or programmed cell death, is primarily observed when cerebellar granule cells are exposed to trimethyltin bromide at concentrations of 0.01–0.1 μM . Higher concentrations are associated with cellular lactate dehydrogenase efflux and necrosis .

Eigenschaften

IUPAC Name |

bromo(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.BrH.Sn/h3*1H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGUIAFRJWSYJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147657 | |

| Record name | Stannane, bromotrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyltin bromide | |

CAS RN |

1066-44-0 | |

| Record name | Bromotrimethylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyltin bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, bromotrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotrimethylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLTIN BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTQ6893G7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)